6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a synthetic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as hydroxy, methyl, and trimethylphenyl groups are introduced through various organic reactions like alkylation, acylation, and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imine group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibiting or modulating their activity.
Interaction with receptors: Affecting signal transduction pathways.
Modulation of gene expression: Influencing cellular processes at the transcriptional or translational level.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-phenylpyrimidine-2,4-dione: Similar structure but lacks the trimethylphenyl group.
6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4-dimethylphenyl)pyrimidine-2,4-dione: Similar structure with fewer methyl groups on the phenyl ring.
Uniqueness
The unique combination of substituents in 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione may confer specific properties such as increased lipophilicity, altered electronic distribution, and enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
6-hydroxy-5-(4-methylpentyliminomethyl)-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-12(2)7-6-8-21-11-16-18(24)22-20(26)23(19(16)25)17-14(4)9-13(3)10-15(17)5/h9-12,25H,6-8H2,1-5H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDFYAGUQIARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=C(C(=O)NC2=O)C=NCCCC(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.